N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-2-furancarboxamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.14264148 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized various derivatives of the mentioned compound, exploring their chemical structures and potential biological applications. For instance, Saeed et al. (2015) reported the synthesis of different substituted benzamides derived from antipyrine, a non-steroidal anti-inflammatory drug, demonstrating their potential in drug chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015). Similarly, another study focused on the intermolecular interactions in antipyrine-like derivatives, providing insights into their solid-state structures through Hirshfeld surface analysis and DFT calculations (Saeed et al., 2020).
Potential Biological Applications
The derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-2-furancarboxamide have been evaluated for their biological activities, including their potential as antibacterial and antitumor agents. For example, a study on the derivational, structural, and biological studies of new pyrazolyl, isoxazolyl, and pyrimidinyl derivatives highlighted their in vitro antibacterial activity against various bacterial strains, demonstrating their potential as novel antimicrobial agents (Fadda et al., 2017).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the focus has been on synthesizing compounds with potential anti-inflammatory, analgesic, and antidepressant activities. A study by Fadda and Elattar (2015) utilized the compound as a key intermediate for synthesizing novel acyclic enaminonitriles, which showed promising anti-inflammatory and analgesic activities in experimental models (Fadda & Elattar, 2015).
Mechanism of Action
Target of Action
The primary target of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-2-furancarboxamide is the enzyme Ampicillin-CTX-M-15 . This enzyme plays a crucial role in bacterial resistance to antibiotics, making it a significant target for new drug development .
Mode of Action
The compound interacts with its target through a process known as molecular docking . The compound fits into the active site of the enzyme, forming a complex that inhibits the enzyme’s function . The docking results showed a good binding interaction between the compound and the targeted amino acids, with a binding score of -5.26 kcal/mol .
Biochemical Pathways
The inhibition of the ampicillin-ctx-m-15 enzyme can disrupt the bacterial resistance to antibiotics, potentially leading to increased susceptibility of bacteria to these drugs .
Result of Action
The primary result of the compound’s action is the inhibition of the Ampicillin-CTX-M-15 enzyme . This inhibition can disrupt bacterial resistance to antibiotics, potentially making the bacteria more susceptible to these drugs .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-14(17-15(20)13-9-6-10-22-13)16(21)19(18(11)2)12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGPTMWPRHRCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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